molecular formula C20H16O7 B15076770 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) CAS No. 198762-70-8

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate)

Cat. No.: B15076770
CAS No.: 198762-70-8
M. Wt: 368.3 g/mol
InChI Key: BCIJHROJBLWCLV-UHFFFAOYSA-N
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Description

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) is a chemical compound with the molecular formula C20H16O7 It is known for its unique structure, which includes a tetrahydrofuran ring substituted with two 4-methylbenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) typically involves the esterification of 2,5-dioxotetrahydrofuran-3,4-diol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,5-dioxotetrahydrofuran-3,4-diol and 4-methylbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Hydrolysis: 2,5-Dioxotetrahydrofuran-3,4-diol and 4-methylbenzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) depends on its specific application. In general, the compound can interact with various molecular targets through its ester and tetrahydrofuran functionalities. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxotetrahydrofuran-3,4-diyl diacetate: Similar structure but with acetate groups instead of 4-methylbenzoate groups.

    2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-bromophenyl)acetate: Similar core structure with different substituents.

Uniqueness

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) is unique due to the presence of 4-methylbenzoate groups, which can impart specific chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

[4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJHROJBLWCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501169511
Record name Benzoic acid, 4-methyl-, tetrahydro-2,5-dioxo-3,4-furandiyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198762-70-8
Record name Benzoic acid, 4-methyl-, tetrahydro-2,5-dioxo-3,4-furandiyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198762-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methyl-, tetrahydro-2,5-dioxo-3,4-furandiyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501169511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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